Methyl 4-Amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride
Description
Methyl 4-Amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride is a pyrazole-derived compound characterized by a methyl ester at position 3, an amino group at position 4, and a methyl substituent on the pyrazole ring’s nitrogen at position 1. The hydrochloride salt enhances its stability and aqueous solubility, making it suitable for pharmaceutical and agrochemical applications. Its molecular formula is C₇H₁₁ClN₃O₂ (MW: 205.64), with a CAS number of 1185034-32-5 . Pyrazole derivatives are widely studied for their bioactivity, including antifungal and antimicrobial properties, as highlighted in studies on structurally related compounds .
Properties
IUPAC Name |
methyl 4-amino-1-methylpyrazole-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-9-3-4(7)5(8-9)6(10)11-2;/h3H,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSFLIUWVHQEFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197230-50-4 | |
| Record name | methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Methyl 4-Amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride (also referred to as 4-amino-pyrazole) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₆H₈ClN₃O₂
- Molecular Weight : Approximately 191.615 g/mol
- Appearance : White to off-white crystalline solid
- Solubility : Soluble in water
The compound features a pyrazole ring with an amino group and a carboxylate moiety, which are critical for its biological interactions and activities.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of various enzymes, thereby blocking their catalytic activity. This mechanism is crucial in modulating metabolic pathways.
- Receptor Modulation : It can interact with specific receptors, altering their signaling pathways, which may lead to therapeutic effects in various conditions.
Biological Activities
Research highlights several key biological activities associated with this compound:
1. Antimicrobial Activity
Studies have shown that methyl 4-amino-1-methyl-1H-pyrazole derivatives possess antimicrobial properties. For instance:
- Antibacterial Activity : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) .
2. Anti-inflammatory Effects
Research indicates that this compound can reduce inflammation by influencing pathways related to inflammatory responses. In vitro studies have shown a decrease in pro-inflammatory cytokine production in cell models treated with the compound .
3. Anticancer Potential
Several studies have explored the anticancer properties of methyl 4-amino-1-methyl-1H-pyrazole derivatives:
- Cytotoxicity Against Cancer Cell Lines : Compounds derived from methyl 4-amino-1-methyl-1H-pyrazole have exhibited significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) .
- Mechanisms of Action : These effects are often linked to the induction of apoptosis and inhibition of cell proliferation .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of methyl 4-amino-1-methyl-1H-pyrazole derivatives against MRSA. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.125 mg/mL, demonstrating potent antibacterial activity .
Case Study 2: Anti-inflammatory Activity
In a model of lipopolysaccharide (LPS)-induced neuroinflammation, treatment with methyl 4-amino derivatives resulted in reduced levels of inflammatory markers and improved neuronal survival rates .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate | Similar pyrazole derivative | Anticancer, Antimicrobial |
| 3-amino-1-methyl-1H-pyrazole | Lacks carboxylate group | Limited biological activity |
| Methyl 4-amino-1-methyl-1H-pyrazole | Unique substitution pattern | Broad antimicrobial and anticancer effects |
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride and its derivatives have been studied for their potential as therapeutic agents. Research indicates that compounds within the pyrazole family exhibit a variety of biological activities, including:
- Antimicrobial Activity : Certain derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development .
- Antiviral Properties : Pyrazole derivatives have been explored for their potential to inhibit viral replication, particularly in the context of RNA viruses .
- Anticancer Activity : Some studies have indicated that this compound may exhibit cytotoxic effects on various cancer cell lines, suggesting its utility in oncology .
Case Studies
A review highlighted the effectiveness of aminopyrazole-based compounds as active agents in treating infections caused by resistant strains of bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) . Additionally, compounds structurally similar to this compound have demonstrated promising results in preclinical models for neurodegenerative diseases due to their antioxidant properties .
Agrochemistry
Pesticide Development
this compound has been identified as a potential intermediate in the synthesis of novel pesticides. Its ability to inhibit specific enzymes in pests can lead to effective pest control solutions without harming beneficial organisms .
Synthesis Techniques
Research has focused on optimizing synthesis processes that enhance yield and purity, making it more viable for large-scale production. For instance, a novel synthesis method has been developed that simplifies the production process and reduces environmental impact by minimizing waste generation during manufacturing .
Coordination Chemistry
Metal Complexes
The compound's ability to form coordination complexes with metals opens avenues for its use in catalysis and material science. Metal complexes of pyrazole derivatives are being studied for their catalytic properties in organic reactions, which could lead to more efficient synthetic pathways in chemical manufacturing.
Summary of Applications
| Application Area | Key Features | Examples of Use |
|---|---|---|
| Medicinal Chemistry | Antimicrobial, antiviral, anticancer activities | Development of new antibiotics and anticancer drugs |
| Agrochemistry | Pesticide intermediates | Synthesis of novel pesticides |
| Coordination Chemistry | Formation of metal complexes | Catalysts in organic reactions |
Chemical Reactions Analysis
Hydrogenation and Reduction Reactions
The compound is frequently synthesized via catalytic hydrogenation of its nitro precursor. This reaction achieves high yields under optimized conditions:
| Reaction Conditions | Catalyst | Solvent | Pressure | Time | Yield |
|---|---|---|---|---|---|
| Hydrogenation of methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate | 10% Pd/C | Methanol | 60 psi | 24 h | 96% |
| Hydrogenation under H₂ atmosphere | Pd/C (10% wt) | Methanol | 15 psi | 12 h | 100% |
| Low-pressure hydrogenation | Pd/C | Methanol | 40 atm | 0.5 h | 95% |
Key observations:
-
Reaction efficiency depends on catalyst loading and hydrogen pressure .
-
The hydrochloride form stabilizes the amino group post-reduction, preventing unwanted side reactions .
Protection/Deprotection Reactions
The amino group undergoes selective protection using triphenylmethyl (trityl) groups:
Protection Protocol :
-
Reagents : Triphenylmethyl chloride, triethylamine
-
Solvent : N,N-Dimethylformamide (DMF)
-
Conditions : 25°C, 18 h
Mechanism :
-
Base-assisted deprotonation of the amino group enables nucleophilic attack on the trityl chloride.
Bromination via Sandmeyer-Type Reactions
The amino group is converted to bromo substituents under diazotization conditions:
| Reaction Components | Conditions | Product | Yield |
|---|---|---|---|
| CuBr₂, CuBr, isoamyl nitrite | MeCN, 80°C, 2 h | Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | 35% |
Notes:
-
Low yields are attributed to competing side reactions (e.g., ester hydrolysis) .
-
Diazonium intermediate formation is critical for bromine substitution .
Coupling Reactions
The amino group participates in peptide-like couplings using carbodiimide chemistry:
Example :
-
Reagents : EDCI, HOBt, triethylamine
-
Substrate : Acyl chloride derivatives
-
Conditions : DCM/DMF, 25°C, overnight
Mechanistic Insight :
-
EDCI activates the carboxylate ester for nucleophilic attack by the amino group of another molecule.
-
Steric hindrance from the methyl group slightly reduces reaction efficiency .
Stability and Reactivity Profile
-
pH Sensitivity : Decomposes under strongly acidic/basic conditions via ester hydrolysis .
-
Thermal Stability : Stable up to 150°C; degradation observed at higher temperatures .
-
Nucleophilic Reactivity : The amino group reacts with electrophiles (e.g., acyl chlorides, aldehydes) .
Functional Group Transformations
| Reaction Type | Reagents/Conditions | Product Application |
|---|---|---|
| Ester hydrolysis | LiOH/THF-H₂O | Carboxylic acid derivatives |
| Reductive alkylation | NaBH₃CN, aldehydes | N-Alkylated pyrazoles |
| Cycloaddition | Dialkyl azodicarboxylates, propargylamines | Functionalized pyrazole scaffolds |
Comparative Analysis of Reaction Pathways
| Pathway | Advantages | Limitations |
|---|---|---|
| Hydrogenation | High yield, scalability | Requires specialized equi |
Comparison with Similar Compounds
Structural Differences and Functional Group Analysis
The target compound’s key structural features are compared to analogs in Table 1:
Key Observations:
- The propyl group in the carboxamide analog (CAS 247584-10-7) further enhances hydrophobicity .
- Functional Groups: The amino group at position 4 in the target compound and its analogs enhances hydrogen-bonding capacity, critical for biological interactions.
- Electron Effects : The electron-withdrawing ester group (COOCH₃) at position 3 in the target compound may reduce pyrazole ring basicity compared to aldehydes or carboxamides .
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
- Solubility : The hydrochloride salt improves water solubility compared to neutral pyrazoles. Carboxamide analogs (e.g., CAS 247584-10-7) may exhibit lower solubility in organic solvents due to hydrogen bonding .
- Melting Points : 1-Methyl-1H-pyrazole-3-carboxylic acid (CAS 25016-20-0) melts at 150–152°C, while ester derivatives like Methyl 1H-pyrazole-3-carboxylate (CAS 15366-34-4) are liquids at room temperature .
Preparation Methods
Cyclization and Formation of Pyrazole Core
- The initial step typically involves the condensation of hydrazine derivatives with β-ketoesters to form the pyrazole ring.
- Reaction conditions favor polar aprotic solvents such as dimethylformamide (DMF) or ethanol under reflux temperatures (60–80°C) to promote ring closure while minimizing side reactions.
- Temperature control is critical to suppress formation of isomeric by-products.
Alkylation
- Methylation of the pyrazole nitrogen is commonly achieved using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
- The reaction is carried out in DMF at approximately 60°C to ensure efficient alkylation.
- This step typically yields 75–80% with high purity (>98% by HPLC).
Amination and Hydrochloride Salt Formation
- Introduction of the amino group at the 4-position can be accomplished through substitution reactions or reduction of corresponding nitro precursors.
- The hydrochloride salt is formed by acidification with hydrochloric acid, often in an aqueous medium, to precipitate the pure salt form.
- Recrystallization from ethanol/water mixtures or other alcohol-water solvents is employed for purification.
Industrial Production Considerations
- Industrial-scale synthesis optimizes the above steps by employing continuous flow reactors to enhance reaction control and scalability.
- Purification techniques include recrystallization and column chromatography using silica gel with ethyl acetate/hexane gradients.
- Efficient removal of impurities and isomers is critical to meet purity standards (>99% by HPLC).
Data Table: Typical Laboratory Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, ethanol, reflux (60–80°C) | 65–70 | >95% |
| Methylation | Methyl iodide, K2CO3, DMF, 60°C | 75–80 | >98% |
| Amination | Amination reagent or reduction conditions, acidification | 70–75 | >98% |
| Purification | Recrystallization from ethanol/water (35–65% alcohol) | — | >99% |
Research Findings and Optimization
- Studies indicate that controlling the temperature during cyclization and methylation is crucial for minimizing isomeric impurities.
- Use of polar aprotic solvents enhances reaction rates and selectivity.
- Recrystallization solvent composition (35–65% alcohol in water) significantly affects the purity and yield of the hydrochloride salt.
- Advanced purification techniques such as column chromatography and recrystallization are necessary to achieve chemical purity exceeding 99%.
Analytical Techniques Supporting Preparation
- High-performance liquid chromatography (HPLC) is the standard for monitoring purity and reaction completion.
- Single-crystal X-ray diffraction (SC-XRD) is employed to resolve structural ambiguities and confirm the molecular structure of the final product.
- Spectroscopic methods (NMR, IR) are used to verify functional groups and substitution patterns.
Q & A
Q. What are the standard synthetic routes for preparing Methyl 4-Amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via hydrolysis of its ethyl ester precursor. For example, ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate can be hydrolyzed using NaOH in methanol under reflux, followed by acidification with HCl to precipitate the carboxylic acid derivative . Adjusting reaction time (e.g., 5–8 hours) and base concentration (1–2 M NaOH) can optimize yield. Nucleophilic substitution reactions using aryl halides and phenols in the presence of K₂CO₃ as a base (e.g., in DMF at 80–100°C) are also viable for functionalizing the pyrazole core .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Ester hydrolysis | NaOH (1–2 M), MeOH, reflux, 5 h | 56–70% | |
| Nucleophilic substitution | K₂CO₃, DMF, 80–100°C, 12–24 h | 45–65% |
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and amine (N–H, ~3200–3400 cm⁻¹) stretches .
- NMR : Use DMSO-d₆ for ¹H/¹³C analysis; expect signals for methyl groups (~2.25 ppm) and aromatic protons (7.3–7.5 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 217 for the free acid form) .
- Single-Crystal X-ray Diffraction : Resolve structural ambiguities using SHELXL for refinement. Mercury software can visualize packing patterns and hydrogen-bonding networks .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or ambiguous structural assignments?
- Methodological Answer :
- Single-Crystal Analysis : Grow crystals via slow evaporation (e.g., ethanol/water mixtures) and refine using SHELXL. Compare bond lengths/angles with DFT-calculated values .
- Packing Similarity Analysis : Use Mercury’s Materials Module to compare intermolecular interactions (e.g., π-stacking, H-bonding) with related pyrazole derivatives .
- Dynamic NMR Studies : Probe tautomerism or conformational flexibility by variable-temperature ¹H NMR in DMSO-d₆ .
Q. What strategies improve synthetic yield and purity for scale-up experiments?
- Methodological Answer :
- Catalyst Screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃ for enhanced nucleophilicity in aryl substitutions) .
- Solvent Optimization : Replace DMF with acetonitrile or THF to reduce side reactions.
- Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization (ethanol/water) .
Q. How does the compound’s stability vary under different storage conditions, and what analytical methods monitor degradation?
- Methodological Answer :
- Storage Recommendations : Store at room temperature in airtight containers; avoid freeze-thaw cycles to prevent hydrochloride dissociation .
- Stability Assays :
- HPLC-PDA : Monitor purity over time (C18 column, 0.1% TFA in H₂O/MeCN mobile phase).
- TGA/DSC : Assess thermal stability (decomposition >150°C typical for pyrazole hydrochlorides) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental crystallographic data?
- Methodological Answer :
- DFT Geometry Optimization : Compare calculated (e.g., Gaussian09, B3LYP/6-31G*) vs. experimental bond lengths. Deviations >0.05 Å may indicate crystal packing effects .
- Hirshfeld Surface Analysis : Use CrystalExplorer to quantify intermolecular interactions (e.g., H-bonding vs. van der Waals contributions) .
Experimental Design Considerations
Q. What precautions are critical when handling this compound in biological assays?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
